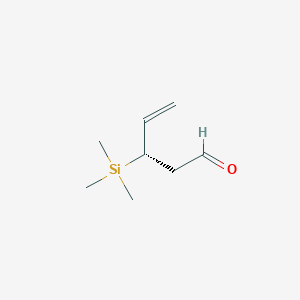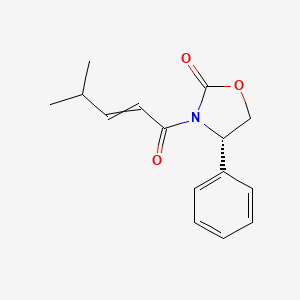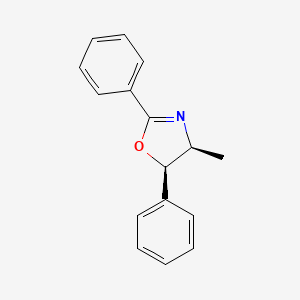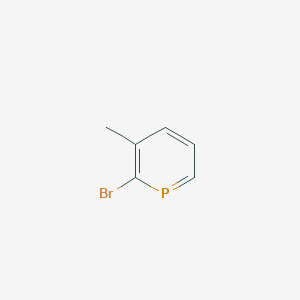
Phosphorin, 2-bromo-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorin, 2-bromo-3-methyl- is an organophosphorus compound that features a phosphorin ring substituted with a bromine atom at the second position and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 2-bromo-3-methyl- typically involves the bromination of 3-methylphosphorin. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Phosphorin, 2-bromo-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorin, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorin ring can be oxidized to form phosphine oxides or phosphine sulfides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sulfur can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products
Substitution Reactions: The major products are phosphorin derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: The major products are phosphine oxides or phosphine sulfides.
Reduction Reactions: The major products are phosphines.
Applications De Recherche Scientifique
Phosphorin, 2-bromo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Phosphorin, 2-bromo-3-methyl- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphorin ring can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorin, 2-chloro-3-methyl-
- Phosphorin, 2-iodo-3-methyl-
- Phosphorin, 2-bromo-4-methyl-
Uniqueness
Phosphorin, 2-bromo-3-methyl- is unique due to the specific positioning of the bromine and methyl groups on the phosphorin ring
Propriétés
Numéro CAS |
134654-73-2 |
|---|---|
Formule moléculaire |
C6H6BrP |
Poids moléculaire |
188.99 g/mol |
Nom IUPAC |
2-bromo-3-methylphosphinine |
InChI |
InChI=1S/C6H6BrP/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 |
Clé InChI |
YLSAHWBLMBLJSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(P=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
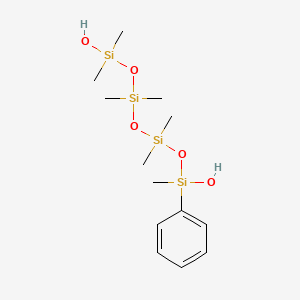
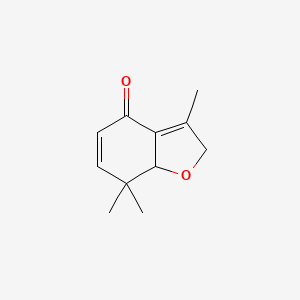
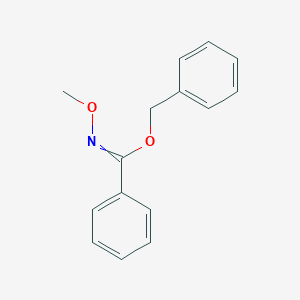
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
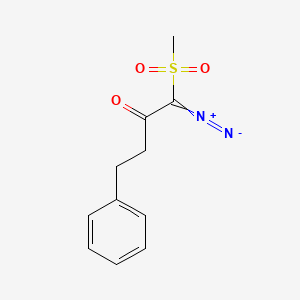
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
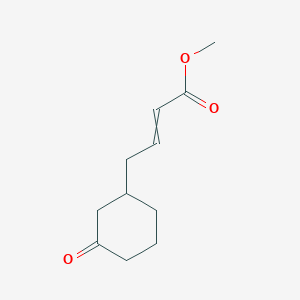
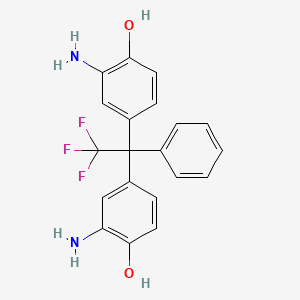
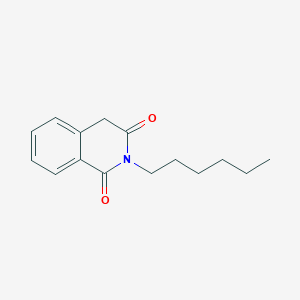
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
